![molecular formula C20H25N5 B572500 N-((3S,4S)-1-Benzyl-4-méthylpipéridin-3-yl)-N-méthyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1252883-90-1](/img/structure/B572500.png)
N-((3S,4S)-1-Benzyl-4-méthylpipéridin-3-yl)-N-méthyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C20H25N5 . It is also known as Tofacitinib Impurity P . This compound has been studied for its potential inhibitory effects on certain kinases .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolopyrimidine core, which is a bicyclic system consisting of a pyrimidine ring fused with a pyrrole ring . The compound also contains a benzyl group and a methylpiperidinyl group attached to the pyrrolopyrimidine core . The exact three-dimensional conformation of the molecule can be influenced by the stereochemistry at the carbon atoms of the piperidine ring .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 335.4 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s topological polar surface area is 48 Ų, and it has a complexity of 424 . The compound’s exact mass and monoisotopic mass are both 335.21099582 g/mol .
Applications De Recherche Scientifique
Thérapie anticancéreuse et inhibition des kinases
Ce composé appartient à la classe des pyrrolo[2,3-d]pyrimidines, qui se sont montrées prometteuses en tant qu'inhibiteurs de kinases multicibles (TKI) et inducteurs de l'apoptose . Plus précisément, le composé 5k a démontré des effets cytotoxiques puissants contre diverses lignées cellulaires cancéreuses. Il a inhibé des enzymes telles que EGFR, Her2, VEGFR2 et CDK2 avec des valeurs de CI50 allant de 40 à 204 nM, comparables au TKI bien connu sunitinib. Des études mécanistiques ont révélé que le composé 5k induit l'arrêt du cycle cellulaire et l'apoptose dans les cellules HepG2, ce qui en fait un candidat pour un développement ultérieur en tant qu'inhibiteur de kinases multicibles .
Activité antitumorale
L'échafaudage pyrido[2,3-d]pyrimidine a été exploré pour ses propriétés antitumorales. Des chercheurs ont synthétisé des dérivés de N4-alkyl-N2-phényl-pyrrolo[3,2-d]pyrimidine-2,4-diamine en tant qu'inhibiteurs de CDK6, qui ont présenté une activité antitumorale . Bien que ce composé spécifique n'ait pas été mentionné, il met en évidence le potentiel des pyrrolo[2,3-d]pyrimidines apparentées en thérapie anticancéreuse.
Chimie médicinale et études de relation structure-activité (SAR)
Les TKI halogénés, y compris les pyrrolo[2,3-d]pyrimidines, sont conçus de manière stratégique pour améliorer la puissance, la sélectivité et les propriétés pharmacologiques . Des chercheurs ont étudié diverses méthodes de synthèse pour le développement de pyrido[2,3-d]pyrimidines, mettant l'accent sur les techniques de condensation et les réactions d'annellation de la pyridine . La compréhension de la SAR de ces composés est cruciale pour optimiser leurs effets thérapeutiques.
Ciblage des kinases spécifiques
Les chercheurs peuvent étudier la sélectivité des pyrrolo[2,3-d]pyrimidines contre des kinases spécifiques impliquées dans les voies du cancer. L'identification des kinases qui jouent un rôle essentiel dans la tumorigenèse peut guider le développement de thérapies plus efficaces.
En résumé, la N-((3S,4S)-1-Benzyl-4-méthylpipéridin-3-yl)-N-méthyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine est prometteuse en tant qu'inhibiteur de kinases multicibles et inducteur de l'apoptose. Ses applications potentielles s'étendent à la thérapie anticancéreuse, à la chimie médicinale, à la conception de médicaments et aux traitements combinés. Des recherches et une optimisation supplémentaires sont nécessaires pour exploiter tout son potentiel thérapeutique. 🌟 .
Mécanisme D'action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays a crucial role in intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction with its target leads to the inhibition of PKB, thereby disrupting the PI3K signaling pathway .
Biochemical Pathways
The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound’s action results in significant molecular and cellular effects, particularly in the context of cancer therapy .
Orientations Futures
The future research directions for this compound could involve further exploration of its potential inhibitory effects on various kinases . This could include detailed studies of its binding interactions with these enzymes, as well as investigations into its potential therapeutic applications. Additionally, further studies could be conducted to optimize its chemical structure for improved potency and selectivity .
Analyse Biochimique
Biochemical Properties
N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a crucial role in biochemical reactions, primarily as an inhibitor of protein kinase B (PKB or Akt). This compound exhibits ATP-competitive inhibition, selectively targeting PKB over closely related kinases such as PKA . The interaction with PKB involves binding to the pleckstrin homology (PH) domain, which is essential for the activation of PKB by phosphorylation . This selective inhibition is significant for its potential use in cancer therapy, as PKB is a key player in cell survival and proliferation pathways.
Cellular Effects
The effects of N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly the PI3K-PKB-mTOR pathway . By inhibiting PKB, it disrupts downstream signaling events that promote cell growth, protein translation, and survival. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects through ATP-competitive inhibition of PKB . The compound binds to the ATP-binding site of PKB, preventing its activation by phosphorylation. This binding interaction is highly selective, with up to 150-fold selectivity for PKB over PKA . The inhibition of PKB leads to decreased phosphorylation of its substrates, such as GSK3β, FKHRL1, BAD, and mTOR, which are involved in promoting cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been observed to change over time. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PKB activity, resulting in long-term suppression of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is involved in metabolic pathways that include its interaction with enzymes responsible for its biotransformation . The compound undergoes metabolism primarily in the liver, where it is converted into various metabolites . These metabolic processes are crucial for its clearance from the body and can influence its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine within cells and tissues involve interactions with specific transporters and binding proteins . The compound is known to penetrate cell membranes effectively and accumulate in target tissues where PKB is active . This selective distribution is essential for its therapeutic action and helps to maximize its efficacy while minimizing off-target effects .
Subcellular Localization
N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is localized within specific subcellular compartments, particularly in the cytoplasm where PKB is predominantly active . The compound’s localization is facilitated by its ability to bind to the PH domain of PKB, directing it to the inner side of the plasma membrane . This subcellular targeting is crucial for its inhibitory action and ensures that it effectively disrupts PKB-mediated signaling pathways .
Propriétés
IUPAC Name |
N-[(3S,4S)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-15-9-11-25(12-16-6-4-3-5-7-16)13-18(15)24(2)20-17-8-10-21-19(17)22-14-23-20/h3-8,10,14-15,18H,9,11-13H2,1-2H3,(H,21,22,23)/t15-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWNXPTXDOVDFE-MAUKXSAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
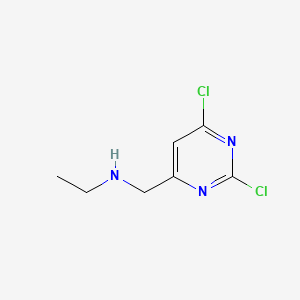


![4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572424.png)
![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B572428.png)
![6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B572429.png)
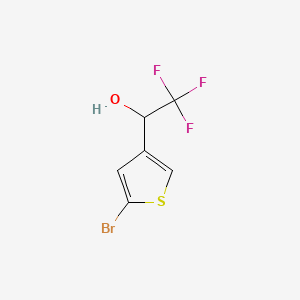
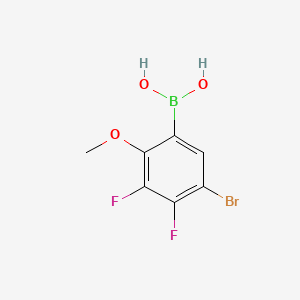
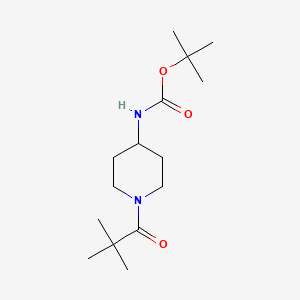
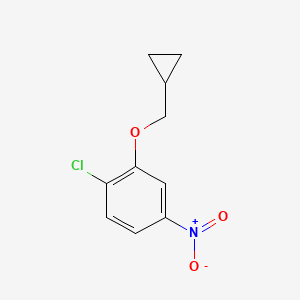
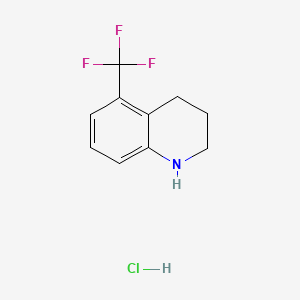

![Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile](/img/structure/B572439.png)

